2,3,5-Trichloro-6-methylpyrazine
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Overview
Description
2,3,5-Trichloro-6-methylpyrazine: is an organic compound with the molecular formula C5H3Cl3N2 It is a derivative of pyrazine, characterized by the presence of three chlorine atoms and one methyl group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trichloro-6-methylpyrazine typically involves the chlorination of 6-methylpyrazine. The process can be carried out using chlorine gas in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is as follows:
C5H6N2+3Cl2→C5H3Cl3N2+3HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,3,5-Trichloro-6-methylpyrazine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or ammonia can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed:
Oxidation: Formation of chlorinated pyrazine oxides.
Reduction: Formation of partially or fully dechlorinated pyrazines.
Substitution: Formation of methoxy or amino derivatives of pyrazine.
Scientific Research Applications
Chemistry: 2,3,5-Trichloro-6-methylpyrazine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new drugs and therapeutic agents.
Medicine: this compound is investigated for its potential use in pharmaceuticals. Its derivatives are explored for their efficacy in treating various diseases, including infections and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,3,5-Trichloro-6-methylpyrazine involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The chlorine atoms in the compound enhance its reactivity, allowing it to form covalent bonds with target molecules, leading to their inactivation.
Comparison with Similar Compounds
2,3,5-Trimethylpyrazine: Similar in structure but with methyl groups instead of chlorine atoms.
2,3,6-Trichloropyridine: Another chlorinated heterocyclic compound with similar reactivity.
2,5-Dimethylpyrazine: A less chlorinated derivative with different chemical properties.
Uniqueness: 2,3,5-Trichloro-6-methylpyrazine stands out due to its unique combination of chlorine and methyl groups on the pyrazine ring. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2,3,5-trichloro-6-methylpyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c1-2-3(6)10-5(8)4(7)9-2/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBCGXJLGGLLFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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